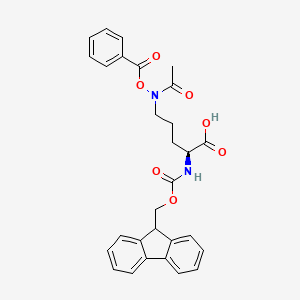
Fmoc-L-Orn(Ac,OBz)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-L-Orn(Ac,OBz)-OH is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a derivative of ornithine, an amino acid that is commonly found in proteins. Fmoc-L-Orn(Ac,OBz)-OH is widely used in the synthesis of peptides and proteins due to its ability to protect the amino group of ornithine during the synthesis process.
Applications De Recherche Scientifique
Synthesis of Peptides and Proteins
- Fmoc-L-Orn(Ac,OBz)-OH plays a crucial role in the synthesis of peptides and proteins. It is used in solid-phase peptide synthesis (SPPS) methodologies, particularly in the construction of various peptide sequences. For example, its application in the synthesis of carboxyfluorescein-labelled dimannosylated peptides has been demonstrated, showcasing its utility in creating complex peptide structures for biological evaluation (Kowalczyk et al., 2009).
Development of Novel Amino Acids
- Researchers have explored the use of Fmoc-L-Orn(Ac,OBz)-OH in developing new amino acids that induce specific structural formations in peptides. For instance, the creation of an amino acid that promotes β-sheet folding in peptides was facilitated using its Fmoc derivative, illustrating its potential in designing peptides with specific secondary structures (Nowick et al., 2002).
Antibacterial and Biomedical Applications
- Fmoc-L-Orn(Ac,OBz)-OH is also instrumental in the development of biomedical materials, such as antibacterial composites and hydrogels. For example, Fmoc-decorated self-assembling building blocks, which include derivatives of Fmoc-L-Orn(Ac,OBz)-OH, have been used to create antibacterial and anti-inflammatory materials, highlighting its significance in the biomedical field (Schnaider et al., 2019).
Advanced Material Synthesis
- The compound is a key component in the synthesis of advanced materials like nanoassemblies. Its inclusion in the formation of fluorescently labeled materials and in the stabilization of nanoparticles demonstrates its versatility in material science applications. For instance, its role in the synthesis of amino acid-based hydrogels used for stabilizing silver nanoclusters is an example of its application in creating innovative materials (Roy & Banerjee, 2011).
Propriétés
IUPAC Name |
(2S)-5-[acetyl(benzoyloxy)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N2O7/c1-19(32)31(38-28(35)20-10-3-2-4-11-20)17-9-16-26(27(33)34)30-29(36)37-18-25-23-14-7-5-12-21(23)22-13-6-8-15-24(22)25/h2-8,10-15,25-26H,9,16-18H2,1H3,(H,30,36)(H,33,34)/t26-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHRSDOAKNJDQD-SANMLTNESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(CCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[(4-Chlorophenyl)sulfonyl]amino}cyclohexanecarboxylic acid](/img/structure/B2992094.png)
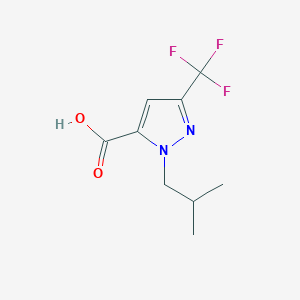
![4-Cyclobutyl-6-[[1-(2-cyclopropylpyrimidin-4-yl)piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2992097.png)

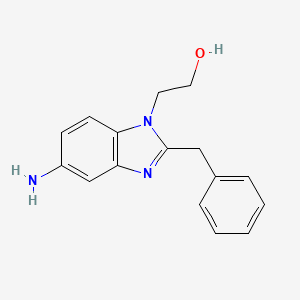
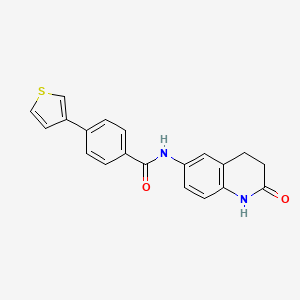
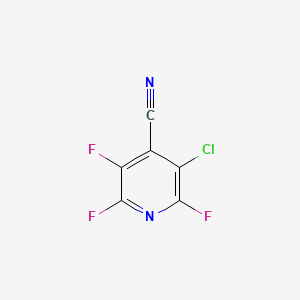

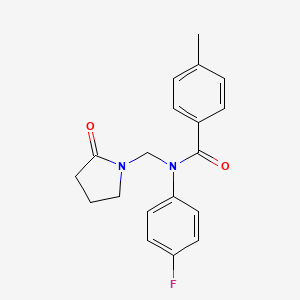
![6-ethyl-2-(1-methyl-1H-pyrazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2992112.png)
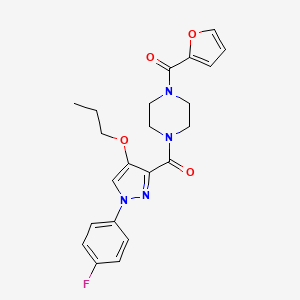
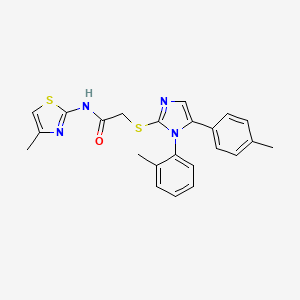
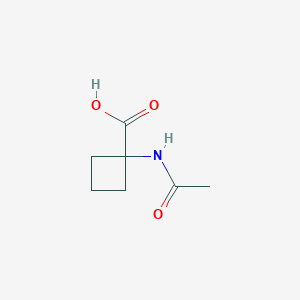
![8-(3-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2992117.png)